molecular formula C16H22F3N3O3 B11477699 Propanoic acid, 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(1-oxopentyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(1-oxopentyl)amino]-, ethyl ester

Cat. No.: B11477699
M. Wt: 361.36 g/mol
InChI Key: ITUTTYRRAJNREE-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE: is a complex organic compound characterized by the presence of trifluoromethyl and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: It is employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: In industrial applications, the compound is used in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine group can form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Uniqueness: ETHYL 3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PENTANAMIDOPROPANOATE is unique due to its combination of trifluoromethyl and pyridine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile reagent and a candidate for drug development.

Properties

Molecular Formula

C16H22F3N3O3

Molecular Weight

361.36 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]-2-(pentanoylamino)propanoate

InChI

InChI=1S/C16H22F3N3O3/c1-4-6-10-13(23)22-15(16(17,18)19,14(24)25-5-2)21-12-9-7-8-11(3)20-12/h7-9H,4-6,10H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

ITUTTYRRAJNREE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC(=N1)C

Origin of Product

United States

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